Ethyl 2-(2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate
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Overview
Description
Ethyl 2-(2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a pyridazinyl group, and an ethyl ester functionality
Scientific Research Applications
Ethyl 2-(2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anticancer properties.
Medicine: Research focuses on its potential as a therapeutic agent, particularly in oncology.
Industry: It may be used in the development of new materials with specific properties.
Preparation Methods
The synthesis of Ethyl 2-(2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the reaction of piperonal with appropriate reagents.
Introduction of the pyridazinyl group: This step often involves a Pd-catalyzed C-N cross-coupling reaction.
Thioether formation: The thiol group is introduced via a nucleophilic substitution reaction.
Amidation and esterification: The final steps involve the formation of the amide bond and esterification to yield the ethyl ester.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity, potentially using continuous flow chemistry techniques to enhance efficiency.
Chemical Reactions Analysis
Ethyl 2-(2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate can undergo various chemical reactions:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under strong oxidative conditions.
Reduction: The pyridazinyl group can be reduced to form different derivatives.
Substitution: The thioether linkage can participate in nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways critical for cancer cell proliferation. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar compounds include other benzo[d][1,3]dioxole derivatives and pyridazinyl-containing molecules. Compared to these, Ethyl 2-(2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)acetamido)benzoate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity. Examples of similar compounds include:
- 1-benzo[d][1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- 6-(benzo[d][1,3]dioxol-5-yl)hexa-3,5-dien-2-one
This compound’s unique structure makes it a valuable subject for further research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 2-[[2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S/c1-2-28-22(27)15-5-3-4-6-17(15)23-20(26)12-31-21-10-8-16(24-25-21)14-7-9-18-19(11-14)30-13-29-18/h3-11H,2,12-13H2,1H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUKXKXAFASDMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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